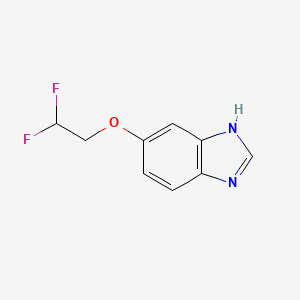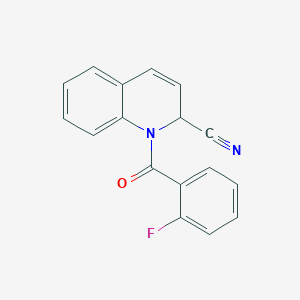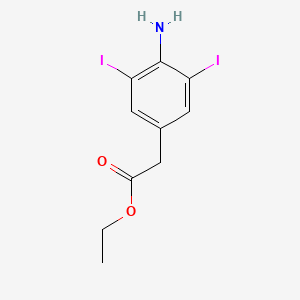
Ethyl 4-amino-3,5-diiodophenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is an organic compound that features a phenyl ring substituted with amino and diiodo groups, and an ethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-amino-3,5-diiodophenyl)acetate typically involves the iodination of a phenyl ring followed by esterification and amination reactions. One common method starts with the iodination of a phenylacetic acid derivative, followed by esterification with ethanol in the presence of an acid catalyst. The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source under controlled conditions.
Industrial Production Methods
Industrial production of ethyl 2-(4-amino-3,5-diiodophenyl)acetate may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and solvents is carefully controlled to minimize environmental impact and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The diiodo groups can be reduced to form mono-iodo or deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or Grignard reagents (RMgX) are employed for substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Mono-iodo or deiodinated products.
Substitution: Hydroxyl, alkyl, or aryl-substituted derivatives.
Applications De Recherche Scientifique
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of thyroid disorders due to its iodine content.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-(4-amino-3,5-diiodophenyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atoms can play a role in the compound’s bioactivity, potentially affecting thyroid function or serving as a radiolabel for imaging purposes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(4-amino-3,5-dibromophenyl)acetate: Similar structure but with bromine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-dichlorophenyl)acetate: Similar structure but with chlorine atoms instead of iodine.
Ethyl 2-(4-amino-3,5-difluorophenyl)acetate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness
Ethyl 2-(4-amino-3,5-diiodophenyl)acetate is unique due to the presence of iodine atoms, which impart distinct chemical and biological properties. Iodine’s larger atomic size and higher atomic weight compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes it particularly valuable in applications requiring radiolabeling or specific interactions with iodine-sensitive biological systems.
Propriétés
Formule moléculaire |
C10H11I2NO2 |
|---|---|
Poids moléculaire |
431.01 g/mol |
Nom IUPAC |
ethyl 2-(4-amino-3,5-diiodophenyl)acetate |
InChI |
InChI=1S/C10H11I2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 |
Clé InChI |
AJZKCIXHBRHMKK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=C(C(=C1)I)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
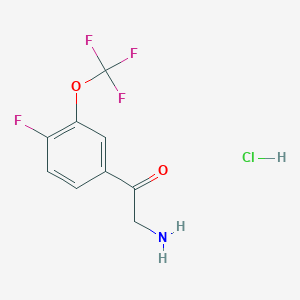
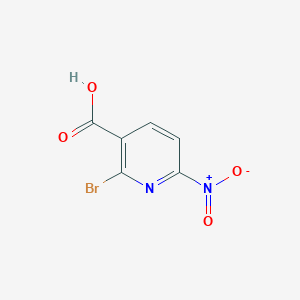
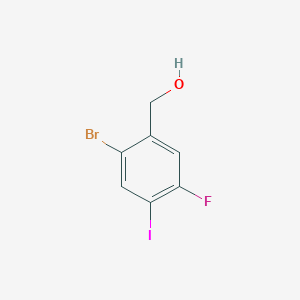

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
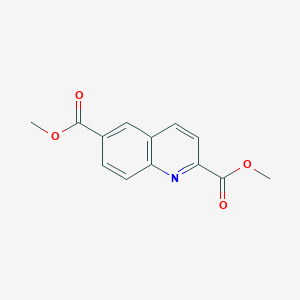
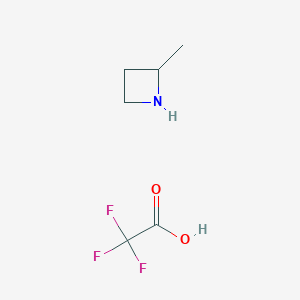
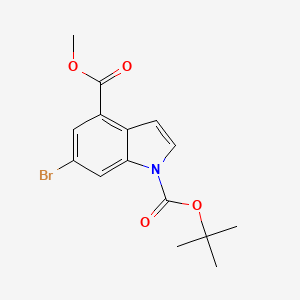
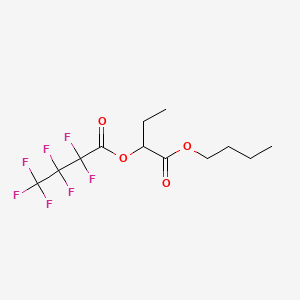
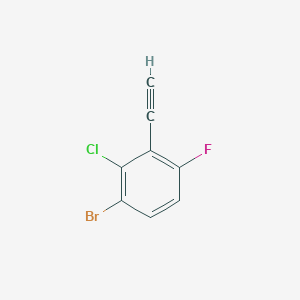
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
